REACTION_CXSMILES
|
[CH:1]1([N:7]2[C:15](=[O:16])[C:14]3[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=3)[C:8]2=[O:17])[CH2:6][CH2:5]CC=[CH:2]1.[Br:18]N1C(=O)CCC1=O.C(Cl)(Cl)Cl.Cl.[CH2:31]([OH:33])[CH3:32]>C1COCC1>[Br:18][CH:2]1[CH:31]([OH:33])[CH2:32][CH2:5][CH2:6][CH:1]1[N:7]1[C:15](=[O:16])[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[C:8]1=[O:17]
|
Name
|
|
Quantity
|
520 g
|
Type
|
reactant
|
Smiles
|
C1(C=CCCC1)N1C(C2=CC=CC=C2C1=O)=O
|
Name
|
|
Quantity
|
416 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
3000 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
450 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
2000 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was consumed
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
to give the residue, which
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred at room temperature for 2 h
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
to give the crude product
|
Type
|
WASH
|
Details
|
The crude product was washed with ethanol (2 times)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1C(CCCC1O)N1C(C2=CC=CC=C2C1=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.23 mol | |
AMOUNT: MASS | 400 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |